

# Physical and chemical properties of Solasurine

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## Compound of Interest

Compound Name: Solasurine

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## Solasodine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Solasodine is a naturally occurring steroidal alkaloid found in various plants of the Solanaceae family. It serves as a crucial precursor in the semi-synthesis of steroidal drugs, including contraceptives and corticosteroids. Beyond its role as a synthetic intermediate, solasodine itself exhibits a wide range of pharmacological activities, including potent anticancer, neuroprotective, and anti-inflammatory properties. This technical guide provides an in-depth overview of the physical and chemical properties of solasodine, detailed experimental protocols for its extraction, synthesis, and biological evaluation, and a summary of its known mechanisms of action with a focus on key signaling pathways. All quantitative data are presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized using diagrams.

### Physical and Chemical Properties

Solasodine is a C27 steroidal alkaloid with a spirosolane skeleton. Its chemical structure features a hydroxyl group at the C-3 position and a nitrogen atom within a heterocyclic ring system.

### Structure and Identification

- IUPAC Name: (3 $\beta$ ,22 $\alpha$ ,25R)-Spirosol-5-en-3-ol

- CAS Number: 126-17-0
- Chemical Formula:  $C_{27}H_{43}NO_2$
- Molecular Weight: 413.64 g/mol

## Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of solasodine.

Table 1: Physical Properties of Solasodine

Property	Value	Reference
Melting Point	200-202 °C	[1]
Appearance	White crystalline solid	[1]
Optical Rotation [ $\alpha$ ]D	-92.4° (c=0.14 in methanol)	[1]

Table 2: Solubility of Solasodine

Solvent	Solubility	Reference
Water	Practically insoluble	[1]
Methanol	Soluble	[1]
Ethanol	Soluble	[1]
Chloroform	Freely soluble	[1]
Benzene	Freely soluble	[1]
Ether	Practically insoluble	[1]

Table 3: Spectroscopic Data for Solasodine

Technique	Key Data	Reference
UV-Vis (Methanol)	$\lambda_{\text{max}}$ at 205 nm	
$^1\text{H}$ NMR	Data available in literature	[2]
$^{13}\text{C}$ NMR	Data available in literature	[2]
Mass Spectrometry	Consistent with $\text{C}_{27}\text{H}_{43}\text{NO}_2$	[3]

## Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and biological evaluation of solasodine.

### Extraction and Isolation from Solanum Species

Solasodine is typically extracted from the berries or leaves of plants such as *Solanum khasianum* or *Solanum nigrum*.

#### Protocol: Acid Hydrolysis and Extraction

- **Preparation of Plant Material:** Air-dry and powder the plant material (e.g., berries of *Solanum khasianum*).
- **Acid Hydrolysis:** Reflux the powdered material with 1.5 M HCl in 50% ethanol for 6 hours. This step hydrolyzes the glycosidic linkages of solasodine glycosides (solasonine and solamargine) to yield the aglycone, solasodine.
- **Filtration and Basification:** Filter the mixture and wash the residue with 50% ethanol. Adjust the pH of the filtrate to 10 with ammonia solution to precipitate the crude solasodine.
- **Extraction:** Filter the precipitate and dry it. Extract the crude solasodine with hot methanol.
- **Purification:** Concentrate the methanolic extract and allow it to crystallize. Recrystallize the crude product from methanol-ammonia to obtain pure solasodine.
- **Characterization:** Confirm the identity and purity of the isolated solasodine using techniques such as melting point determination, TLC, and spectroscopic methods (IR, NMR, MS).

## Chemical Synthesis from Diosgenin

Solasodine can be synthesized from diosgenin, a sapogenin, through a multi-step process. A key step involves the opening of the F-ring of diosgenin and the introduction of a nitrogen atom.

### Protocol: A Representative Synthetic Route

- **Acetylation of Diosgenin:** Acetylate the 3-hydroxyl group of diosgenin using acetic anhydride in pyridine.
- **Pseudogenin Formation:** Treat the acetylated diosgenin with acetic anhydride at high temperature to open the spiroketal F-ring and form the furostadiene derivative (pseudogenin).
- **Oximation:** React the pseudogenin with hydroxylamine hydrochloride to form the oxime at the C-26 position.
- **Beckmann Rearrangement and Cyclization:** Subject the oxime to a Beckmann rearrangement followed by reduction and cyclization to form the piperidine E and F rings of solasodine.
- **Deacetylation:** Remove the acetyl protecting group at the C-3 position by hydrolysis to yield solasodine.

## Biological Assays

This assay is used to assess the cytotoxic effects of solasodine on cancer cell lines.<sup>[4]</sup>

- **Cell Seeding:** Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well and incubate for 24 hours.
- **Treatment:** Treat the cells with various concentrations of solasodine (e.g., 0, 10, 25, 50, 100  $\mu\text{M}$ ) and incubate for 24, 48, or 72 hours.
- **MTT Addition:** Add 20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- **Formazan Solubilization:** Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.

This assay is used to evaluate the effect of solasodine on cancer cell migration.[\[5\]](#)[\[6\]](#)

- **Cell Seeding:** Seed cells in a 6-well plate and grow them to form a confluent monolayer.
- **Creating the "Wound":** Create a scratch in the monolayer using a sterile pipette tip.
- **Treatment:** Wash the cells with PBS to remove debris and add fresh medium containing different concentrations of solasodine.
- **Image Acquisition:** Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
- **Data Analysis:** Measure the width of the scratch at different time points and calculate the percentage of wound closure.

This technique is used to detect changes in the expression of specific proteins involved in signaling pathways affected by solasodine.[\[7\]](#)[\[8\]](#)

- **Cell Lysis:** Treat cells with solasodine for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2,

Bax, Caspase-3) overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like  $\beta$ -actin or GAPDH.

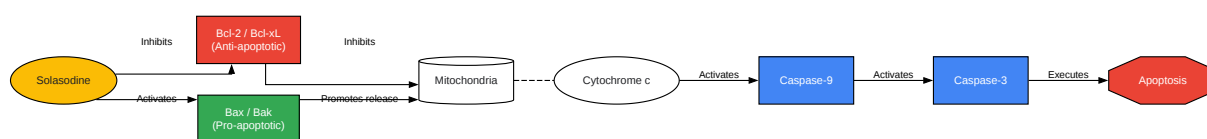
## Mechanism of Action and Signaling Pathways

Solasodine exerts its biological effects through the modulation of various signaling pathways. Its anticancer activity is the most extensively studied.

### Anticancer Activity

Solasodine has been shown to inhibit the proliferation, migration, and invasion of various cancer cells and to induce apoptosis.[9][10]

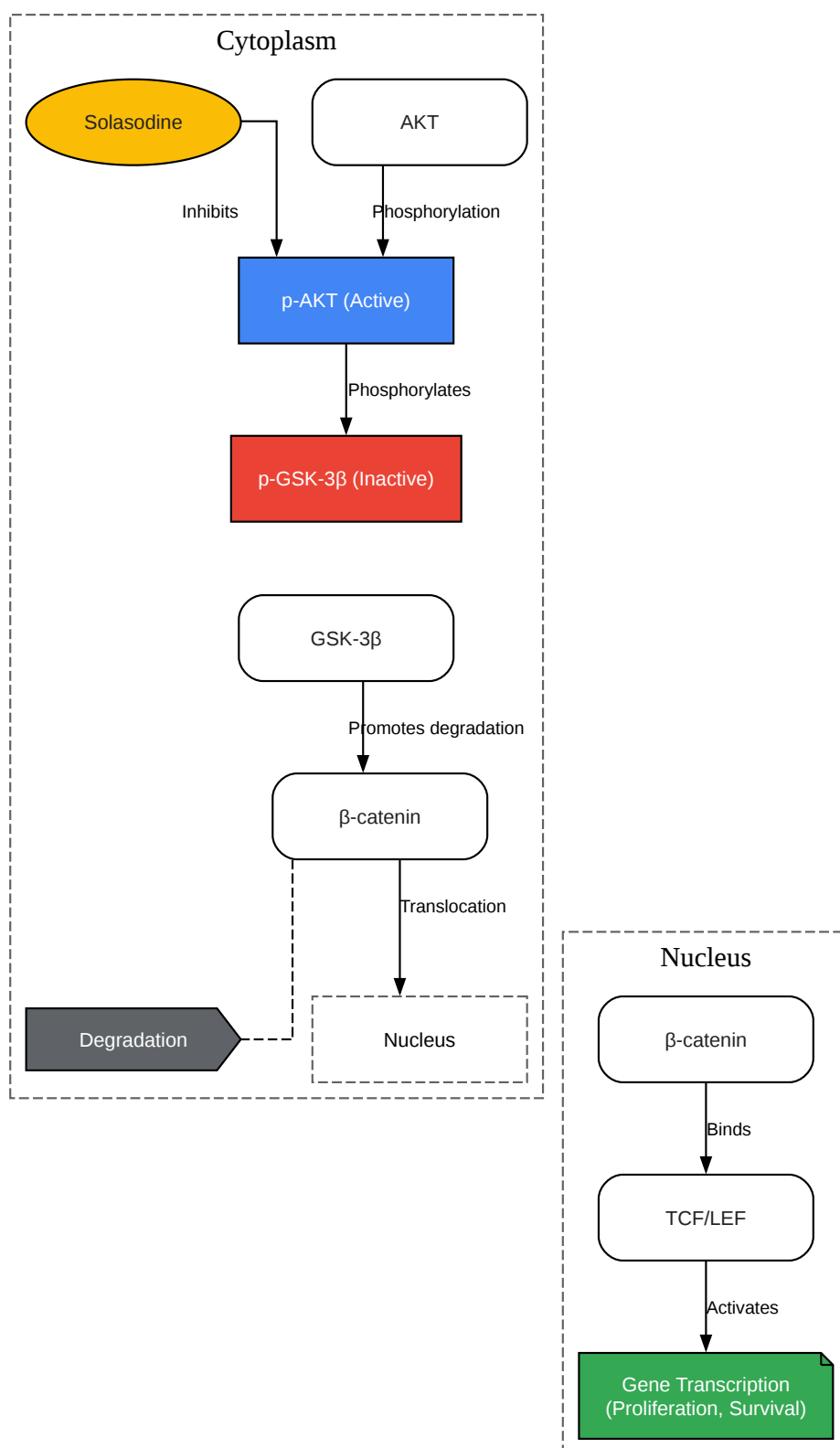
Solasodine induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] It upregulates the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[10][11] This leads to the release of cytochrome c from the mitochondria and the activation of the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[10]



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Caption: Intrinsic Apoptosis Pathway Induced by Solasodine.

In colorectal cancer cells, solasodine has been shown to suppress the AKT/GSK-3 $\beta$ / $\beta$ -catenin signaling pathway.[9] By inhibiting the phosphorylation of Akt, it prevents the inactivation of GSK-3 $\beta$ . Active GSK-3 $\beta$  then promotes the degradation of  $\beta$ -catenin, preventing its nuclear translocation and the subsequent transcription of target genes involved in cell proliferation and survival.[9]

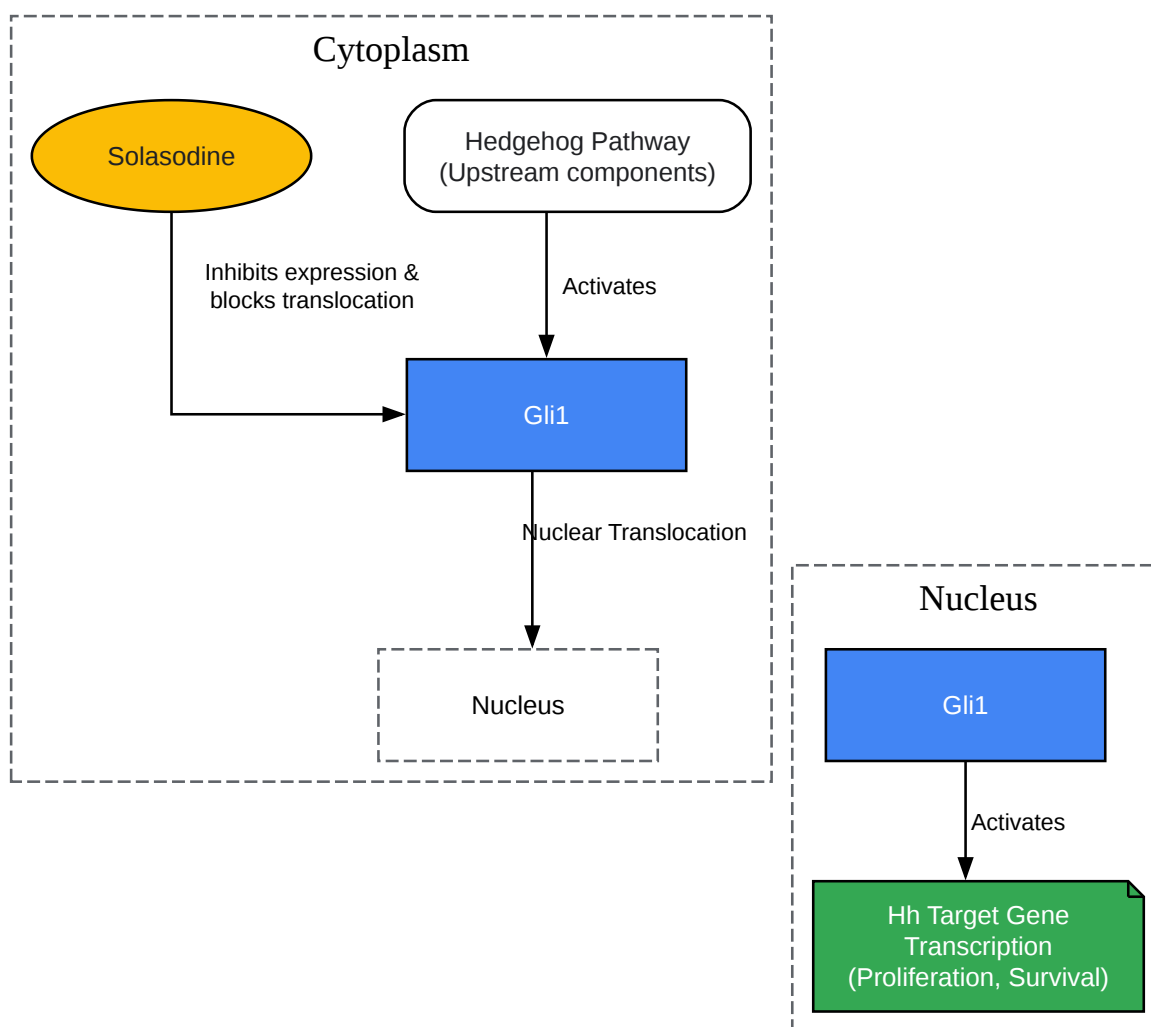


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Caption: Inhibition of AKT/GSK-3β/β-catenin Pathway by Solasodine.



In gastric and breast cancer cells, solasodine has been found to inhibit the Hedgehog (Hh) signaling pathway by targeting the transcription factor Gli1.[12][13] It downregulates Gli1 expression and blocks its nuclear localization, thereby inhibiting the transcription of Hh target genes that promote cancer cell proliferation and survival.[12]



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Caption: Suppression of Hedgehog/Gli1 Signaling by Solasodine.

## Neuroprotective Effects

Solasodine has demonstrated neuroprotective effects in models of cerebral ischemia by reducing oxidative stress.[14] It achieves this by decreasing lipid peroxidation and increasing

the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[14] Furthermore, solasodine has been shown to promote neurogenesis in vitro and in vivo, potentially through the activation of the GAP-43/HuD pathway.[15]

## Anti-inflammatory Activity

Solasodine exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[16] In models of inflammation, it has been shown to reduce edema, exudate volume, and leukocyte migration.[11]

## Conclusion

Solasodine is a versatile steroidal alkaloid with significant potential in both the pharmaceutical industry as a synthetic precursor and as a therapeutic agent in its own right. Its well-defined physical and chemical properties, coupled with established methods for its isolation and synthesis, make it an accessible compound for research and development. The growing body of evidence for its anticancer, neuroprotective, and anti-inflammatory activities, mediated through the modulation of key signaling pathways, highlights its promise as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action and to translate its therapeutic potential into clinical applications.

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